![molecular formula C17H14F2N2O2 B2384515 2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941201-82-7](/img/structure/B2384515.png)

2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

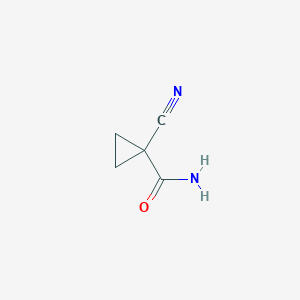

“2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide”, also known as DFPA, is a compound that has recently gained significant attention due to its potential applications. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular formula of DFPA is C17H14F2N2O2, and its molecular weight is 316.308. The structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .科学的研究の応用

Photophysical and Electrochemical Studies

A study on 1,1-Difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides highlighted the synthesis, structure, and photophysical and electrochemical properties of pyridine-based boron heterocycles. These compounds were characterized by various spectroscopy methods and demonstrated significant BSA-binding interactions, suggesting potential applications in sensing or biological targeting (Bonacorso et al., 2018).

Structural Analyses and Interaction Studies

Research on Short C–H⋯F interactions involving the 2,5-difluorobenzene group provided insights into the aggregation and complex C–F/C–H disorder. This study involved a 2 × 6 isomer grid of N-(difluorophenyl)benzamides, revealing the influence of fluorine substitution patterns on molecular aggregation, which could be relevant for designing new compounds with specific physical or biological properties (Mocilac et al., 2016).

Potential Biological Applications

A study on Synthesis and glycosylation of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides explored the effect of fluorine substituents on glycosylation stereoselectivity. This research may indicate the potential of fluorine-substituted benzamides in medicinal chemistry, especially in the synthesis of complex molecules (Crich & Vinogradova, 2007).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could potentially influence a broad spectrum of biochemical pathways.

Result of Action

Given its structural similarity to indole derivatives, it may have a wide range of potential effects, including modulation of enzymatic activity, alteration of cellular signaling pathways, and direct interaction with cellular targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

特性

IUPAC Name |

2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2/c18-13-6-2-7-14(19)16(13)17(23)20-11-4-1-5-12(10-11)21-9-3-8-15(21)22/h1-2,4-7,10H,3,8-9H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUDXJDATOERGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)

![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)

![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)

![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)